molecular formula C11H17N3 B13200158 2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]

2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]

Cat. No.: B13200158
M. Wt: 191.27 g/mol
InChI Key: CWRMDEOKZPFMHR-UHFFFAOYSA-N
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Description

2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3’-pyrrolidine] is a complex organic compound with the molecular formula C₁₁H₁₇N₃. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3’-pyrrolidine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an indazole derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3’-pyrrolidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3’-pyrrolidine] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3’-pyrrolidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Spiropyrans: These compounds have similar spiro structures and are known for their photochromic properties.

    Indazole Derivatives: Compounds with indazole rings share some structural similarities and biological activities.

Uniqueness

2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3’-pyrrolidine] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-methylspiro[6,7-dihydro-4H-indazole-5,3'-pyrrolidine]

InChI

InChI=1S/C11H17N3/c1-14-7-9-6-11(4-5-12-8-11)3-2-10(9)13-14/h7,12H,2-6,8H2,1H3

InChI Key

CWRMDEOKZPFMHR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CC3(CCC2=N1)CCNC3

Origin of Product

United States

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